molecular formula C42H62O14 B1245449 Bryostatin 16

Bryostatin 16

Cat. No. B1245449
M. Wt: 790.9 g/mol
InChI Key: QMDQQCXRPALIRV-KPIQITSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 16 is a natural product found in Bugula neritina with data available.

Scientific Research Applications

HIV/AIDS Eradication

Bryostatin has shown promise in potentially transformative therapies for HIV/AIDS. Analogues of bryostatin have been synthesized to effectively induce latent HIV activation in vitro, showing potencies similar to or better than bryostatin itself. These analogues are significantly more potent in inducing latent HIV expression than the current clinical candidate, prostratin (DeChristopher et al., 2012).

Cancer Treatment

Bryostatins, particularly bryostatin-1, are potent protein kinase C (PKC) agonists with significant antineoplastic activity against various cancer types. Their anticancer activity has been established in both preclinical and clinical studies. Bryostatins can sensitize some resistant cells to chemotherapy agents and have been tested in combination therapies with vaccines (Kollar et al., 2014). Additionally, bryostatins have been identified as promising agents in anticancer drug design and treatment, primarily based on modulation of PKC (Pettit et al., 2002).

Alzheimer's Disease Treatment

Bryostatin 1, a PKC activator, has shown potential in treating Alzheimer’s disease. It has been found to reverse synaptic loss and facilitate synaptic maturation in animal models of Alzheimer’s, and clinical trials have reported improvements in cognitive functions in Alzheimer's patients (Nelson et al., 2017).

Stroke and Brain Injury

In studies involving aged rats, bryostatin treatment after acute ischemic stroke led to improved survival, reduced infarct volume, and enhanced neurological function. These findings suggest its potential in reducing brain injury and improving stroke outcomes (Tan et al., 2013).

Immunomodulatory Functions

Bryostatin-1 has been identified as a Toll-like receptor 4 (TLR-4) ligand, inducing unique cytokines and chemokines in dendritic cells. This indicates its potential in activating innate immunity and could be used to prevent HIV-1 infection or treat inflammatory diseases mediated by Th1 cells (Ariza et al., 2010).

properties

Product Name

Bryostatin 16

Molecular Formula

C42H62O14

Molecular Weight

790.9 g/mol

IUPAC Name

[(1S,3S,5Z,7R,8E,13E,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18+/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1

InChI Key

QMDQQCXRPALIRV-KPIQITSKSA-N

Isomeric SMILES

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

Canonical SMILES

CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

synonyms

bryostatin 16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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